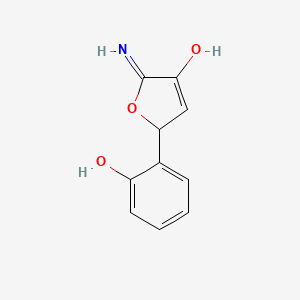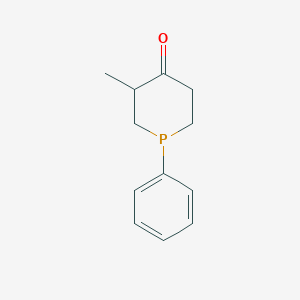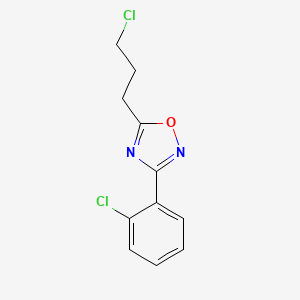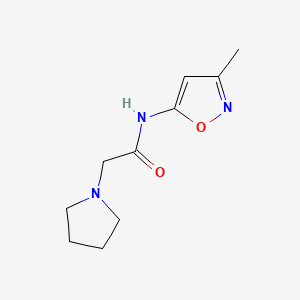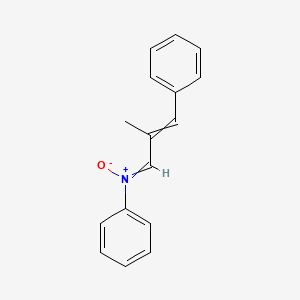
2-Methyl-N,3-diphenylprop-2-en-1-imine N-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-N,3-diphenylprop-2-en-1-imine N-oxide is an organic compound that belongs to the class of imines It is characterized by the presence of a nitrogen atom double-bonded to a carbon atom, which is also bonded to two phenyl groups and a methyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-N,3-diphenylprop-2-en-1-imine N-oxide typically involves the reaction of 2-methyl-N,3-diphenylprop-2-en-1-imine with an oxidizing agent. Common oxidizing agents used in this reaction include hydrogen peroxide (H₂O₂) and peracids. The reaction is usually carried out in an organic solvent such as dichloromethane (CH₂Cl₂) under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-Methyl-N,3-diphenylprop-2-en-1-imine N-oxide undergoes various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form different oxidation products.
Reduction: It can be reduced back to its parent imine compound.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H₂O₂) or peracids in dichloromethane (CH₂Cl₂).
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br₂) or nitric acid (HNO₃) in the presence of a catalyst.
Major Products Formed
Oxidation: Various oxidation products depending on the extent of oxidation.
Reduction: 2-Methyl-N,3-diphenylprop-2-en-1-imine.
Substitution: Brominated or nitrated derivatives of the compound.
Applications De Recherche Scientifique
2-Methyl-N,3-diphenylprop-2-en-1-imine N-oxide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other organic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Employed in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Methyl-N,3-diphenylprop-2-en-1-imine N-oxide involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to changes in their structure and function. This can result in various biological effects, including inhibition of enzyme activity and modulation of signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Chalcone: An α,β-unsaturated ketone with similar structural features.
2-Methyl-1,3-diphenyl-1,3-propanedione: A diketone with a similar carbon skeleton.
N,3-diphenylprop-2-en-1-imine: The parent imine compound without the N-oxide group.
Uniqueness
2-Methyl-N,3-diphenylprop-2-en-1-imine N-oxide is unique due to the presence of the N-oxide group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
93749-82-7 |
|---|---|
Formule moléculaire |
C16H15NO |
Poids moléculaire |
237.30 g/mol |
Nom IUPAC |
2-methyl-N,3-diphenylprop-2-en-1-imine oxide |
InChI |
InChI=1S/C16H15NO/c1-14(12-15-8-4-2-5-9-15)13-17(18)16-10-6-3-7-11-16/h2-13H,1H3 |
Clé InChI |
DGUKTIGMXFYOKY-UHFFFAOYSA-N |
SMILES canonique |
CC(=CC1=CC=CC=C1)C=[N+](C2=CC=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 2-methyl-4-[(4-nitrophenyl)methoxy]butanoate](/img/structure/B14348321.png)

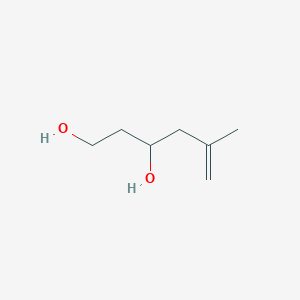
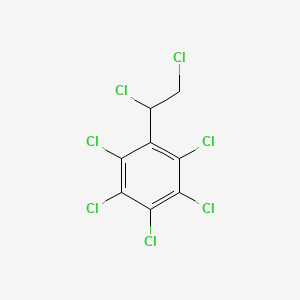
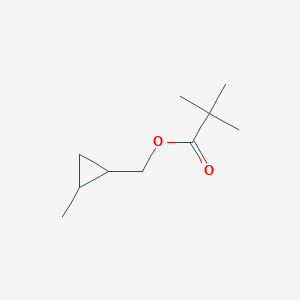
![N-[4-(3-Chloro-2-methylpropanoyl)phenyl]acetamide](/img/structure/B14348357.png)
![3-[2-Chloro-4-(trifluoromethyl)phenoxy]-N-ethyl-4-nitrobenzamide](/img/structure/B14348364.png)
![4H-Indeno[2,1-D][1,2,3]thiadiazol-4-one](/img/structure/B14348383.png)


